Vecabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

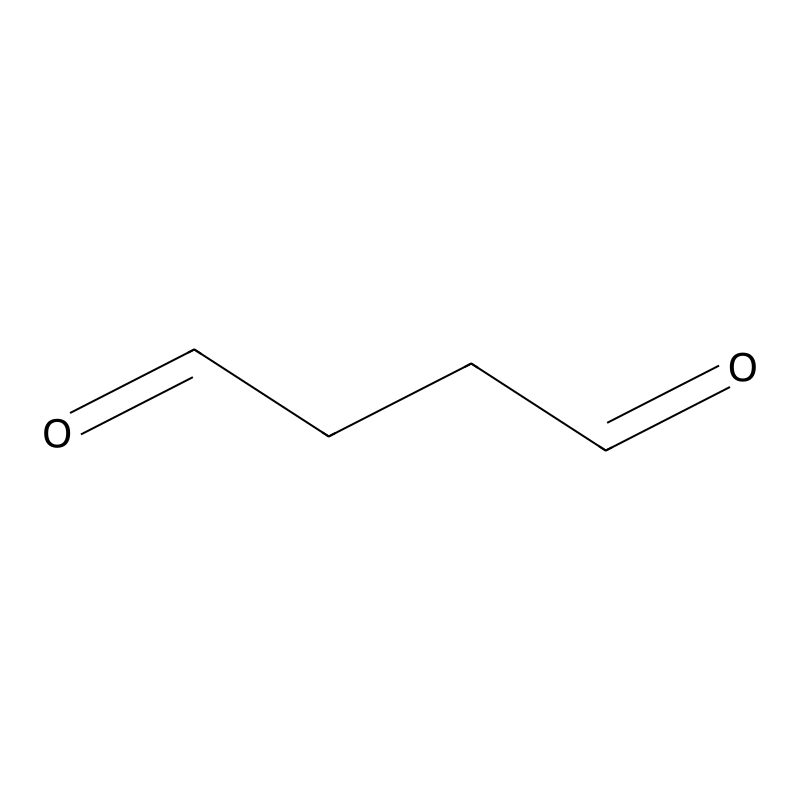

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vecabrutinib mechanism of action BTK ITK inhibition

Molecular Mechanism and Quantitative Profiling

As a noncovalent inhibitor, vecabrutinib binds reversibly to BTK, which is distinct from first-generation covalent inhibitors like ibrutinib. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form that confers resistance to covalent inhibitors [1] [2].

The table below summarizes this compound's key quantitative pharmacological data:

| Parameter | Target | Value | Experimental Context |

|---|---|---|---|

| Dissociation Constant (Kd) | BTK | 0.3 nM | Biochemical assay [3] |

| Dissociation Constant (Kd) | ITK | 2.2 nM | Biochemical assay [3] |

| Half-Maximal Inhibitory Concentration (IC50) | ITK | 24 nM | Recombinant kinase assay [3] |

| IC50 for pBTK (Whole Blood) | BTK (phosphorylation) | 50 nM | Human whole blood assay [3] |

| IC50 for pBTK | Wild-Type BTK | 2.9 nM | Recombinant kinase assay [1] |

| IC50 for pBTK | C481S BTK | 4.4 nM | Recombinant kinase assay [1] |

Key Experimental Evidence and Protocols

Preclinical studies provide evidence for this compound's efficacy and unique mechanisms. Key experiments are summarized below with their methodologies and findings.

| Experimental Model | Protocol Summary | Key Findings |

|---|---|---|

| Biochemical Kinase Assay | Measured inhibition of phosphorylated BTK (pBTK) in recombinant enzyme systems for WT and C481S BTK [1]. | Retained potent activity against C481S mutant; similar IC50 for WT and C481S BTK [1]. |

| Primary CLL Cell Viability | Cultured primary CLL patient cells with this compound; viability assessed in presence of HS5 stromal cells for protection [3]. | Dose-dependent reduction of CLL cell viability despite stromal protection [3]. |

| Murine Eµ-TCL1 Model | Adoptive transfer of TCL1 leukemia cells into syngeneic mice, followed by oral this compound treatment [1]. | Reduced tumor burden, improved survival, favorable T-cell population shifts (reduced T-regs) [1]. |

| Combination Therapy Study | Eµ-TCL1 model mice treated with this compound and venetoclax [1]. | Augmented efficacy and survival versus either agent alone; favorable tumor microenvironment reprogramming [1]. |

| T Cell Immunomodulation | Isolated T cells stimulated in vitro with this compound or ibrutinib; activation/proliferation measured [1]. | Minimal adverse impact on T cell activation/proliferation, unlike ibrutinib [1]. |

BTK Signaling and this compound's Role

This compound inhibits BTK activation within the B Cell Receptor (BCR) signaling pathway. The following diagram illustrates this pathway and this compound's point of inhibition.

This compound inhibits BTK activation in the BCR signaling pathway.

Dual BTK/ITK Inhibition and Microenvironment

This compound's dual inhibition of BTK and ITK modulates the tumor microenvironment. ITK inhibition affects T-cell signaling, similar to effects seen with ibrutinib, but this compound's noncovalent nature appears to spare certain T-cell functions [1] [4].

Dual BTK/ITK inhibition affects both malignant B-cells and the T-cell microenvironment.

Future Directions and Clinical Status

This compound represents a strategy to overcome resistance to covalent BTK inhibitors. Its noncovalent binding and dual BTK/ITK profile offer a promising therapeutic approach, particularly for CLL patients with C481S mutations [1] [2].

According to DrugBank, this compound has been investigated in a clinical trial (NCT03037645) for B-cell cancers, but its status is listed as "terminated" [5]. Researchers should consult current trial registries for the latest development status.

References

- 1. Evaluation of this compound as a model for noncovalent BTK / ITK ... [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound as a model for non-covalent BTK ... [sciencedirect.com]

- 3. This compound (SNS-062) | BTK/ITK Inhibitor [medchemexpress.com]

- 4. Frontiers | Multifaceted Immunomodulatory Effects of the BTK ... [frontiersin.org]

- 5. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

Vecabrutinib SNS-062 discovery and development

Molecular Design and Preclinical Profile

Vecabrutinib was specifically designed as a potent, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK) [1] [2].

- Mechanism to Overcome Resistance: First-generation covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) bind irreversibly to a cysteine residue (C481) in the BTK active site. A common resistance mutation changes this cysteine to a serine (C481S), which prevents the covalent binding of these drugs, rendering them ineffective [3]. As a reversible inhibitor, this compound does not require interaction with the C481 residue and retains its activity against both wild-type and the C481S-mutant forms of BTK [1] [2].

- Additional Target: this compound is also a potent inhibitor of IL2-inducible T-cell kinase (ITK), which may modulate immune cell function [1].

The table below summarizes key preclinical data for this compound:

| Parameter | Preclinical Findings |

|---|---|

| BTK Inhibition (Kd) | 0.3 nM [1] |

| ITK Inhibition (Kd) | 2.2 nM [1] |

| IC50 (ITK) | 24 nM [1] |

| IC50 (WT BTK, recombinant) | 4.6 nM [1] |

| IC50 (C481S BTK, recombinant) | 1.1 nM [1] |

| In Vivo Half-life (rat/dog) | 5-6 hours [1] |

| Oral Bioavailability | >40% (rat/dog) [1] |

Key Experimental Protocols and Findings

1. Inhibition of BTK Phosphorylation in Human Whole Blood

- Objective: To assess the functional inhibition of BTK in a physiologically relevant environment.

- Methodology: Human whole blood samples are treated with varying concentrations of this compound. The phosphorylation status of BTK (pBTK) is then measured, typically using a phospho-specific immunoassay or immunoblotting, to determine the concentration required for 50% inhibition (IC50) [1].

- Key Finding: this compound inhibits BTK phosphorylation in human whole blood with a mean IC50 of 50 nM, demonstrating its potency in a complex biological matrix [1].

2. Cytosolic Calcium Release Assay in Primary CLL Cells

- Objective: To evaluate the functional impact of BTK inhibition on B-cell receptor (BCR) signaling, a key pathway driving B-cell proliferation and survival.

- Methodology: Primary chronic lymphocytic leukemia (CLL) cells isolated from patients are pre-treated with this compound. The cells are then stimulated, often via anti-IgM antibodies to cross-link the BCR. The resulting flux of calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytosol is measured in real-time using fluorescent calcium indicators (e.g., Fluo-4) [3].

- Key Finding: this compound suppresses this BCR-stimulated calcium release, confirming its effective disruption of the downstream signaling pathway in malignant B-cells [1].

3. Co-culture Cell Viability Assay

- Objective: To test the drug's efficacy in mimicking the protective tumor microenvironment, where stromal cells can promote cancer cell survival.

- Methodology: Primary CLL cells are co-cultured with a stromal cell line (e.g., HS5). The CLL cells are treated with this compound, and cell viability is assessed after a set period using assays like ATP quantification (e.g., CellTiter-Glo) [1].

- Key Finding: this compound reduces the survival of primary CLL cells even in the presence of protective stromal cells, indicating its potential to overcome microenvironment-mediated drug resistance [1].

Clinical Development and Current Status

This compound entered clinical development with a Phase 1b/2 trial (NCT03037645) to evaluate its safety, pharmacokinetics, pharmacodynamics, and antitumor activity in patients with relapsed/refractory B-cell malignancies [1] [2].

- Phase 1b/2 Trial Preliminary Results (2018): Initial data from 11 patients (with CLL, Mantle Cell Lymphoma, and Waldenstrom's Macroglobulinemia) showed:

- Safety: The most common treatment-emergent adverse events were anemia (70%), neutropenia (50%), and night sweats (50%). One dose-limiting toxicity of Grade 3 ALT elevation was observed [4].

- Pharmacodynamics: this compound demonstrated rapid and sustained inhibition of BTK phosphorylation and decreased levels of key chemokines (CCL2, CCL3, CCL4) linked to B-cell malignancy pathology [4].

- Current Status: According to the database DrugBank, this clinical trial has been terminated [2]. Public disclosures after the 2018 data presentation have been limited, suggesting that clinical development may have been halted.

BTK Signaling and this compound's Role

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition by different classes of BTK inhibitors.

> this compound inhibits both wild-type and C481S-mutant BTK by reversibly binding the ATP pocket, unlike covalent inhibitors which require C481.

Future Perspectives and Challenges

While this compound presented a scientifically sound approach to overcoming C481S-mediated resistance, its clinical development seems to have stalled [2]. The competitive landscape for BTK inhibitors has evolved significantly, with the approval of other agents and the emergence of newer therapeutic modalities.

- Next-Generation Resistance: Research has shown that resistance can still develop to non-covalent BTK inhibitors like this compound through mutations in the BTK kinase domain (e.g., L528W, V416L) or in the downstream phospholipase PLCG2 [3].

- Novel Therapeutic Strategies: To address these challenges, the field is exploring next-generation approaches, such as BTK degraders (e.g., NX-2127). These heterobifunctional molecules facilitate the ubiquitination and proteasomal degradation of BTK, effectively removing the protein from the cell, which can overcome both covalent and non-covalent inhibitor resistance [3].

References

- 1. | inhibitor/agonist | CAS 1510829-06-7 | Buy... This compound [invivochem.com]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. 【2022 ASH】BTK抑制剂研究前沿新进展 [www-search.liangyihui.net]

- 4. Sunesis Pharmaceuticals Announces Presentation of... | MarketScreener [marketscreener.com]

non-covalent BTK inhibitor reversible binding

Profiled Reversible Covalent BTK Inhibitors

The following table summarizes key reversible covalent BTK inhibitors discussed in this guide, their primary binding features, and their developmental status.

| Inhibitor Name | Binding Mode / Key Feature | Reported Kinase Target(s) | Primary Indications (in development or approved) | Developmental Status (as of early 2024) |

|---|---|---|---|---|

| Fenebrutinib (GDC-0853) | Reversible; non-covalent; H3 pocket binder [1] [2] | BTK [1] | Autoimmune diseases (e.g., CSU) [3] | Phase 3 trials [3] |

| Rilzabrutinib (PRN1008) | Reversible covalent; RCKI [4] | BTK [4] | Pemphigus [4] | Phase 3 trials [4] |

| Pirtobrutinib | Reversible; non-covalent; back-pocket binder [1] | BTK [1] | B-cell malignancies (post-covalent BTKi failure) [5] [1] | Approved |

| LOU064 (Remibrutinib) | Reversible covalent; H3 pocket binder [1] | BTK [1] | Chronic Spontaneous Urticaria (CSU) [3] | Phase 3 trials [3] |

| GDC-0853 | Reversible; non-covalent; H3 pocket binder [1] | BTK [1] | Autoimmune and inflammatory conditions [1] | Clinical trials |

Mechanism of Action and Binding Modes

Reversible vs. Covalent Inhibition

The fundamental difference lies in the nature of the bond formed with the Cysteine 481 (C481) residue in the BTK kinase domain's ATP-binding pocket.

- Covalent Inhibitors (e.g., Ibrutinib, Acalabrutinib): These compounds contain a reactive acrylamide warhead that forms an irreversible, covalent bond with the sulfur atom of C481 [5] [2]. This permanently inactivates BTK until new protein is synthesized.

- Reversible Covalent Inhibitors (RCKIs): These inhibitors are designed with an electrophilic warhead that forms a reversible covalent bond with C481 [4]. The bond has a finite lifetime, allowing the inhibitor to dissociate from the target after a prolonged residence time. This mechanism aims to combine the high selectivity of covalent targeting with a reduced risk of off-target toxicity associated with permanent protein modification [4].

Structural Binding Modes and Functional Consequences

Beyond the covalent bond, BTK inhibitors interact with distinct sub-pockets within the kinase domain, which influences their functional impact. The following diagram illustrates the key binding modes and their downstream signaling consequences.

Reversible BTK inhibitors can be back-pocket or H3 pocket binders, which effectively inhibit critical downstream PLCγ2 signaling. Hinge-only binders fail to block a kinase-independent BTK function involving RAC2, allowing for residual BCR signaling and potential resistance [1].

Experimental Protocols for Profiling BTK Inhibitors

This section details key methodologies used to characterize the inhibitors listed in this guide.

Assessing Covalent Binding and Engagement

a. Intact Protein Complex Mass Spectrometry

- Objective: To directly confirm the formation and reversibility of the covalent bond between the inhibitor and BTK.

- Protocol:

- Sample Preparation: Incubate recombinant human BTK protein (kinase domain or full-length) with the inhibitor of interest and appropriate controls (DMSO vehicle, irreversible covalent inhibitor).

- Complex Formation: Allow the binding reaction to reach equilibrium.

- Mass Spectrometry Analysis: Desalt the protein-inhibitor complex and analyze it using LC-MS under native or denaturing conditions.

- Data Interpretation: The mass shift of the BTK protein corresponds to the adduct mass of the covalently bound inhibitor. For reversible covalent binders, this complex can be observed but may dissociate under certain conditions, unlike irreversible complexes [6].

b. Cellular Thermal Shift Assay (CETSA)

- Objective: To demonstrate target engagement in a cellular context by measuring the ligand-induced stabilization of BTK against thermal denaturation.

- Protocol:

- Cell Treatment: Treat relevant cell lines (e.g., Ramos B-cells, TMD8 lymphoma cells) with the BTK inhibitor or vehicle control.

- Heat Denaturation: Aliquot the cell suspensions and heat them at different temperatures (e.g., from 45°C to 65°C) for a fixed time (e.g., 3 minutes).

- Cell Lysis and Clarification: Lyse the cells and centrifuge to separate soluble (non-denatured) protein from aggregates.

- Immunoblotting: Detect the remaining soluble BTK in each sample using SDS-PAGE and Western blotting with an anti-BTK antibody.

- Analysis: The inhibitor-bound BTK will show a higher melting temperature (Tm) shift compared to the DMSO control, confirming intracellular target engagement [6].

Evaluating Downstream BCR Signaling Inhibition

a. Phospho-BTK and Phospho-PLCγ2 Western Blot

- Objective: To measure the inhibition of BTK autophosphorylation (Y223) and its primary downstream substrate, PLCγ2 (Y1217).

- Protocol:

- Cell Stimulation: Use B-cell lymphoma lines (e.g., TMD8). Pre-treat cells with inhibitors for a set time (e.g., 1-2 hours), then stimulate the BCR pathway using an anti-IgM antibody.

- Protein Extraction: Lyse cells at designated time points post-stimulation using RIPA buffer with protease and phosphatase inhibitors.

- Protein Quantification: Use a BCA assay to normalize total protein concentration.

- Western Blotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies:

- Phospho-BTK (Y223)

- Total BTK

- Phospho-PLCγ2 (Y1217)

- Total PLCγ2

- β-actin (loading control) [1].

- Alternative Method: Simple Western (capillary-based immunoassay) can be used for automated, quantitative analysis with high sensitivity and reproducibility [1].

b. Intracellular Calcium Mobilization Assay

- Objective: To functionally assess the inhibition of a key BTK-dependent physiological response.

- Protocol:

- Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

- Inhibitor Treatment: Treat the dye-loaded cells with the BTK inhibitor.

- Stimulation and Real-Time Measurement: Using a fluorometer or flow cytometer, acquire a baseline fluorescence reading. Stimulate the cells with anti-IgM and monitor the fluorescence intensity change over time.

- Data Analysis: Calculate the area under the curve (AUC) or peak height of the calcium flux. Effective BTK inhibitors will show a significant, dose-dependent reduction in calcium mobilization compared to untreated controls [1].

Clinical & Preclinical Applications

- Overcoming Resistance in Oncology: The primary driver for developing non-covalent BTK inhibitors in B-cell malignancies is to overcome resistance to covalent inhibitors. The most common resistance mechanism is a mutation in the BTK gene at the C481 residue, which prevents the covalent binding of first- and second-generation inhibitors [5]. Agents like pirtobrutinib, which do not rely on C481 for binding, have shown clinical efficacy in patients who have progressed on covalent BTKi therapy [5] [1].

- Expanding into Autoimmune Diseases: The improved selectivity profiles of newer reversible inhibitors make them attractive candidates for chronic autoimmune conditions, where long-term tolerability is paramount. For example, remibrutinib and fenebrutinib have demonstrated rapid and sustained efficacy in reducing disease activity in Chronic Spontaneous Urticaria (CSU) by inhibiting FcεRI signaling in mast cells and basophils [3]. Similarly, rilzabrutinib is being evaluated for pemphigus and other immune-mediated disorders [4].

- Impact on the Tumor Microenvironment (TME): Beyond direct B-cell inhibition, BTK targeting modulates the immune microenvironment. In CLL, ibrutinib treatment has been shown to improve T-cell function by reducing exhaustion markers and normalizing T-helper cell subsets [7]. This immunomodulatory effect, potentially shared by other BTK inhibitors, adds another layer to their therapeutic mechanism.

Conclusion and Future Perspectives

Reversible covalent BTK inhibitors represent a significant pharmacological advancement. By offering high selectivity, the ability to overcome common resistance mutations, and a potentially improved safety profile, they expand the therapeutic arsenal for B-cell malignancies and open new avenues for treating autoimmune diseases. Future research will focus on optimizing warhead chemistry, understanding long-term safety, identifying predictive biomarkers, and developing rational combination therapies to maximize clinical benefit.

References

- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Function Relationships of Covalent and Non ... [frontiersin.org]

- 3. BTK signaling—a crucial link in the pathophysiology of ... [sciencedirect.com]

- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Covalent BTK Inhibitors—The New BTKids on the Block ... [pmc.ncbi.nlm.nih.gov]

- 6. Novel irreversible covalent BTK inhibitors discovered using ... [sciencedirect.com]

- 7. Bruton tyrosine kinase covalent inhibition shapes the ... [haematologica.org]

Vecabrutinib pharmacokinetics absorption distribution metabolism

Pharmacokinetic and Pharmacodynamic Data

The table below summarizes the available quantitative data for Vecabrutinib from a Phase Ib dose-escalation study [1].

| Parameter | Value / Description |

|---|---|

| Dosing | Up to 410 mg twice daily (BID) [1] |

| Protein Binding | Highly protein bound (98.7%) [1] |

| Dose Proportionality | Exposure was approximately dose-proportional [1] |

| Dosing Interval | Twice-daily (BID) dosing supported [1] |

| IC50 (in vitro) | 18.4 nM [1] |

| BTK Residence Time | 15 minutes [1] |

| Key Pharmacodynamic Effect | Sustained reduction in serum cytokines (CCL3, CCL4, TNFα) at higher dose levels (≥246 mg BID) [1] |

Mechanism of Action and Clinical Context

This compound is a selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). Its primary development rationale is to inhibit both wild-type BTK and the C481-mutated forms that confer resistance to covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) [2] [1].

The following diagram illustrates the position of this compound in the BTK inhibitor landscape and its core mechanism.

Clinical Trial Summary and Outcome

The key clinical data comes from a Phase Ib/II trial (NCT03037645) in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior BTK inhibitor therapy [3] [1].

- Trial Design: The completed Phase Ib portion was a dose-escalation study. Thirty-nine patients, the majority with CLL, were enrolled. The population was high-risk, with a median of four prior therapies, and 55% of CLL patients had a BTK C481 mutation [1].

- Safety & Tolerability: this compound was well-tolerated up to the highest dose studied (410 mg BID). The maximum-tolerated dose was not reached. The most common treatment-emergent adverse events were anemia (31%), nausea, fatigue, headache, and dyspnea (21% each). Grade ≥3 adverse events were mainly hematologic [1].

- Efficacy: The clinical activity of this compound as a single agent was found to be insufficient for continued development in this patient population. Evidence of clinical benefit was modest: one patient with CLL achieved a partial response, and 13 had stable disease. The study was terminated after the Phase Ib portion, and no Phase II expansion was conducted [1].

Information Gaps and Limitations

The search results indicate that detailed data on several core aspects of this compound's pharmacokinetics are not available publicly. Key missing information includes:

- Absorption: No specific data on oral absorption (e.g., Tmax, bioavailability) is provided [1].

- Distribution: Apart from high protein binding, Volume of Distribution (Vd) and tissue distribution data are not available [1].

- Metabolism: The metabolic pathway(s) of this compound are not described in the search results [1].

- Excretion: Data on elimination half-life, clearance, and route of excretion (e.g., fecal, renal) are unavailable [1].

References

Vecabrutinib IL-2 inducible T-cell kinase ITK inhibition

Molecular Mechanism and Rationale for Dual Inhibition

Vecabrutinib's therapeutic potential is rooted in its simultaneous inhibition of BTK and ITK, targeting key signaling pathways in both B-cells and T-cells.

BTK Inhibition in B-cell Malignancies: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant B-cells in conditions like chronic lymphocytic leukemia (CLL) [1]. First-generation covalent BTK inhibitors like ibrutinib bind irreversibly to the cysteine 481 (C481) residue on BTK. A common resistance mechanism is a mutation of this cysteine to serine (C481S), which prevents covalent binding and renders these drugs ineffective [1] [2]. As a non-covalent inhibitor, this compound does not depend on binding to C481 and can effectively inhibit both wild-type and C481S-mutant BTK [3] [4].

ITK Inhibition and T-cell Modulation: ITK is the predominant Tec family kinase in T-cells and is essential for T-cell receptor (TCR) signaling [5]. Upon TCR stimulation, ITK is activated and phosphorylates phospholipase C gamma 1 (PLCγ1), leading to the activation of transcription factors like NFAT and NF-κB [5]. The following diagram illustrates the key signaling pathways involving ITK.

Diagram 1: ITK-mediated TCR signaling pathway and this compound inhibition point.

Inhibiting ITK with this compound can favorably reprogram the tumor microenvironment. Preclinical studies suggest this leads to a decrease in regulatory T-cells (Tregs) and a shift in CD8+ T-cell populations, potentially reducing immunosuppression and enhancing anti-tumor immunity [3]. Furthermore, by inhibiting ITK, this compound can reduce the production of pro-inflammatory cytokines like IL-6, IL-10, and MIP-1β, which are key drivers of Cytokine Release Syndrome (CRS) associated with CAR-T cell therapy [6].

Summary of Key Preclinical and Clinical Findings

The activity of this compound has been evaluated in various experimental models, from in vitro assays to clinical trials. The table below summarizes quantitative data from these studies.

| Study Model / Type | Key Findings | Reference / Citation |

|---|---|---|

| Preclinical (CLL models) | Retained inhibitory effect against C481S BTK mutants; reduced tumor burden, improved survival; favorable T-cell modulation (↓Tregs, ↓effector/memory CD8+). | [3] |

| Preclinical (CAR-T combination) | Enhanced CART19 cytotoxicity & proliferation; reduced pro-inflammatory cytokines (IL-6, IL-10, MIP-1β); sustained anti-tumor activity in vivo. | [6] [7] |

| Preclinical (cGVHD model) | Significantly reduced symptoms (skin irritation, alopecia) via modulation of B- and T-cell subsets. | [7] |

| Clinical (Phase Ib trial) | Well-tolerated (up to 410 mg BID), but limited clinical activity; 1 PR and 13 SD in 39 heavily pre-treated patients; reduced serum cytokines (CCL3, CCL4, TNF-α). | [4] |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in key this compound studies.

- In Vitro BTK Inhibition Assay: Determine the half-maximal inhibitory concentration (IC₅₀) for this compound against BTK using enzymatic or cellular assays. Compare its potency and residence time against other BTK inhibitors (e.g., ibrutinib, pirtobrutinib). This compound showed an IC₅₀ of 18.4 nM but a relatively short residence time of 15 minutes, which may contribute to its limited clinical efficacy [4].

- CAR-T Cell Co-culture Protocol: Isolate and generate human CD19-targeted CAR-T cells (CART19). Co-culture CART19 with CD19+ tumor cell lines (e.g., JeKo-1 mantle cell lymphoma) in the presence of this compound or vehicle control. Key readouts include: tumor cell killing (via luminescence or flow cytometry), CAR-T cell proliferation (via flow cytometry), and cytokine secretion in supernatant (via multiplex ELISA) [6].

- In Vivo Efficacy Model (CLL): Use the murine Eμ-TCL1 adoptive transfer model of CLL. After tumor engraftment, randomize mice into treatment groups receiving this compound, vehicle, or a control inhibitor. Monitor tumor burden (e.g., via bioluminescence or flow cytometry of blood/spleen) and overall survival. Analyze immune cell populations in tissues via flow cytometry at endpoint [3].

- Pharmacodynamic Assessment in Clinical Trials: In clinical trials, the pharmacodynamic effects of this compound can be assessed by measuring reductions in serum cytokines. Collect patient serum samples at baseline and after treatment cycles (e.g., Cycle 1, Day 28). Quantify levels of cytokines like CCL3, CCL4, and TNF-α, which are known to be suppressed by effective BTK inhibition [4].

Future Directions and Conclusion

Based on the available data, the future clinical development of this compound appears to be shifting.

While this compound demonstrated limited efficacy as a single agent for treating BTK inhibitor-resistant B-cell malignancies in its Phase Ib trial [4], its excellent tolerability and unique immunomodulatory profile support its investigation in other contexts. Future development may focus on combination therapies, particularly with CAR-T cells, where its ability to enhance efficacy and reduce cytokine-related toxicities shows significant promise [7] [6]. Its application in chronic graft-versus-host disease (cGVHD), as suggested by preclinical data, is another potential pathway [7] [4].

References

- 1. Targeting Bruton tyrosine kinase using non-covalent inhibitors ... [jhoonline.biomedcentral.com]

- 2. Next-generation Bruton tyrosine kinase inhibitors and ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound as a model for noncovalent BTK/ ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]

- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Favorable Modulation of Chimeric Antigen Receptor T ... [sciencedirect.com]

- 7. Viracta Therapeutics Presents Preclinical this compound Data in ... [viracta.investorroom.com]

Vecabrutinib investigational drug status clinical trials

Clinical Trial Data & Outcomes

| Trial Phase | Patient Population | Key Efficacy Findings | Key Safety Findings | Conclusion/Status |

|---|---|---|---|---|

| Phase 1b/2 (NCT03037645) [1] [2] | 39 patients with advanced, relapsed/refractory B-cell malignancies (77% CLL); median of 4 prior therapies; 55% of CLL patients had BTK C481 mutations. | Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%) [1]. 8 patients remained on treatment ≥6 months, suggesting some durable benefit [1]. | Well-tolerated; no dose-limiting toxicities at highest dose (410 mg BID) [1] [2]. Most common treatment-emergent AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1]. No pattern of dose-dependent toxicity [1]. | Development terminated; insufficient clinical activity for Phase II expansion in BTKi-resistant patients [1] [3]. |

Molecular & Pharmacological Profile

| Property | Description |

|---|---|

| Drug Type | Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5]. |

| Mechanism of Action | Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481 residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S) [4] [1]. |

| Selectivity | Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4]. |

| IC50 (BTK) | 3 nM (biochemical) [4]. |

| Key Resistance Insight | In primary CLL cells, vecabrutinib induced lower apoptosis in samples with BTK C481S/R mutations compared to wild-type [4]. |

Experimental Protocols from Key Studies

The core methodologies from the pivotal preclinical and clinical studies are detailed below.

Preclinical Study on BCR Signal Transduction [4]

- Objective: To characterize the activity of this compound on the B-cell receptor (BCR) pathway in models of ibrutinib-resistant CLL.

- Cell Models: Used MEC-1 CLL cell line engineered to overexpress BTK WT, BTK C481S, or BTK C481R.

- Primary Cells: Primary CLL cells from patients with either WT or mutant BTK.

- Key Assays:

- Immunoblotting: Analyzed phosphorylation levels of key BCR pathway proteins (BTK, PLCγ2, ERK, S6) to assess pathway inhibition.

- Reverse Phase Protein Array (RPPA): Profiled changes in 258 proteins to comprehensively evaluate signaling pathways affected by treatment.

- Cell Viability Assay: Measured apoptosis (cell death) after drug treatment.

Phase 1b Clinical Trial Design [1]

- Study Design: Open-label, dose-escalation study (NCT03037645).

- Dosing: this compound was administered orally twice daily (BID) across seven dose cohorts (from 20.5 mg to 410 mg BID).

- Patient Population: Adults with histologically confirmed, relapsed/refractory CLL or other B-cell malignancies who had progressed on ≥2 prior lines of therapy, including a BTK inhibitor.

- Primary Endpoints: Safety, determination of the maximum-tolerated dose (MTD), and dose-limiting toxicities (DLTs).

- Secondary/Exploratory Endpoints: Pharmacokinetics (PK), overall response rate, and pharmacodynamics (PD) via measurement of serum cytokines (CCL3, CCL4, TNFα).

Mechanistic Insights and Reasons for Limited Efficacy

Research into why this compound's strong preclinical profile did not translate to robust clinical efficacy highlighted several potential factors [1]:

- Short BTK Residence Time: The time this compound remained bound to BTK was only 15 minutes, much shorter than other effective reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128 min) [1].

- Pharmacokinetic Properties: this compound has a relatively short half-life compared to other successful reversible BTK inhibitors, which may have led to inconsistent target coverage [1].

- High Protein Binding: The drug is 98.7% protein bound, which can significantly reduce the amount of free, active drug available to inhibit BTK in tissues [1].

The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for this compound's developmental halt.

BTK Inhibitor Classification and this compound's Hurdle

Based on the available data, the development of this compound for B-cell malignancies has been halted. The field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].

References

- 1. Phase Ib dose-escalation study of the selective, non ... [haematologica.org]

- 2. This compound Shows Evidence of Clinical Activity in Patients ... [targetedonc.com]

- 3. Chronic Lymphocytic Leukemia Experimental Therapies [rarediseaseadvisor.com]

- 4. This compound inhibits B-cell receptor signal transduction in ... [haematologica.org]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Novel BTK and BCL2 Inhibitors Redefine CLL Treatment ... [ascopost.com]

Vecabrutinib in vitro assay protocols primary CLL cells

Introduction to Vecabrutinib and Its Mechanism

This compound is a selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) in B-cell malignancies like CLL [1] [2]. Its primary mechanism involves potent inhibition of both wild-type BTK and BTK with mutations at the cysteine 481 residue (e.g., C481S, C481R), which prevent covalent binding of earlier-generation inhibitors [1] [3]. This compound also inhibits IL-2-inducible T-cell kinase (ITK), potentially modulating the tumor microenvironment [3].

The following experimental workflows and protocols provide a framework for evaluating this compound's activity in primary CLL cells.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core B-cell receptor (BCR) signaling pathway targeted by this compound and the key experimental readouts for assessing its effects.

Key In Vitro Assays and Quantitative Data

The table below summarizes the key experimental findings and quantitative data for this compound from preclinical studies.

| Assay Category | Key Findings | Experimental System | Quantitative Results (IC₅₀, Concentration) |

|---|---|---|---|

| Biochemical BTK Inhibition | Potent inhibition of WT and C481-mutant BTK [1] | Direct kinase assay | IC₅₀ = 3 nM for WT BTK [1] |

| BCR Signaling Inhibition (Phosphoprotein) | Inhibition of BTK phosphorylation at Y223/ Y551 and downstream PLCγ2, ERK [1] | Ramos Burkitt lymphoma cells; MEC-1 CLL cells (WT & C481S/R BTK) | IC₅₀ = 13 ± 6 nM for pPLCG2 [1]; Effective at 0.1 - 1 µM [1] |

| Pathway & Protein Profiling | Decreased pERK, pS6K; Altered SHP-2, STAT3 phosphorylation [1] | Reverse-Phase Protein Array (RPPA) in MEC-1 cells | 1 µM this compound [1] |

| Primary CLL Cell Death | Induction of apoptosis; Higher in BTK-WT than C481-mutant samples [1] | Primary CLL cells (n=5) ex vivo | 0-21% apoptosis at 24h (1 µM) [1] |

| Pharmacodynamic Cytokines | Sustained reduction of CCL3, CCL4, TNFα [2] | Patient serum (Phase 1b trial) | 34-62% reduction (CCL3) at ≥246 mg BID [2] |

Detailed Protocol: BCR Signaling Inhibition in Primary CLL Cells

This protocol measures this compound's effect on BCR pathway phosphoproteins in primary CLL cells.

Materials

- Primary CLL Cells: Isolated from patient peripheral blood using Ficoll density gradient centrifugation and CD19+ selection (MACS columns) [1] [4].

- This compound: Prepare a 10 mM stock solution in DMSO. Use working concentrations (e.g., 0.01 µM to 1 µM) with a DMSO vehicle control [1].

- Stimulation Reagent: Anti-IgM (for BCR cross-linking) [4].

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

- Antibodies: Anti-pBTK (Y223/Y551), anti-pPLCG2 (Y759), anti-pERK (T202/Y204), anti-pS6 (S235/S236), and corresponding total protein antibodies [1] [4].

Procedure

- Cell Preparation: Isolate and suspend primary CLL cells at 5-10 x 10⁶ cells/mL in complete culture medium [1] [4].

- Drug Pre-treatment: Incubate cells with this compound (0.01 µM - 1 µM) or vehicle control (DMSO) for 2-4 hours [1].

- BCR Stimulation: Stimulate cells with anti-IgM (e.g., 10 µg/mL for 15 minutes) to activate the BCR pathway [4].

- Cell Lysis: Pellet cells and lyse using ice-cold lysis buffer.

- Immunoblotting:

- Separate proteins (20-40 µg per lane) by SDS-PAGE.

- Transfer to PVDF membrane.

- Block and incubate with primary antibodies (1:1000 dilution) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies.

- Detect using chemiluminescence [1].

- Flow Cytometry (as an alternative):

- After stimulation, fix cells with 4% paraformaldehyde.

- Permeabilize with 80% ethanol at -20°C.

- Stain with Alexa Fluor 488-conjugated phospho-specific antibodies.

- Acquire on a flow cytometer and analyze using FlowJo software [4].

Data Analysis

- Quantify band density (Immunoblot) or median fluorescence intensity (Flow Cytometry).

- Normalize phospho-protein levels to total protein and vehicle control.

- Calculate percentage inhibition relative to stimulated, untreated controls.

Detailed Protocol: Assessment of Apoptosis and Cell Viability

This protocol evaluates the direct cytotoxic effects of this compound on primary CLL cells.

Materials

- Primary CLL Cells: Prepared as above.

- This compound: 10 mM stock in DMSO.

- Annexin V / Propidium Iodide (PI) Kit: For apoptosis detection by flow cytometry.

- Antibodies: Anti-cleaved Caspase-7 (for immunoblot) [1].

Procedure

- Cell Treatment: Seed primary CLL cells (1-2 x 10⁶ cells/mL) and treat with this compound (0.1 µM - 1 µM) or DMSO control for 24-48 hours [1].

- Apoptosis by Flow Cytometry:

- Harvest cells and wash with PBS.

- Stain with Annexin V-FITC and PI according to kit instructions.

- Analyze by flow cytometry within 1 hour.

- Apoptosis by Immunoblot:

- After treatment, lyse cells and perform immunoblotting as described above.

- Probe with anti-cleaved Caspase-7 antibody (1:1000 dilution) [1].

Data Analysis

- For flow cytometry: Calculate the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

- For immunoblot: Assess the presence and intensity of cleaved Caspase-7 bands.

Critical Experimental Considerations and Troubleshooting

- BTK Occupancy vs. Functional Inhibition: While this compound achieves high BTK occupancy, its functional inhibition can be variable. Always correlate occupancy (if measured) with downstream phosphoprotein readouts like pERK and pS6 [1] [2].

- Inter-patient Variability: Responses in primary CLL cells can vary significantly based on genetic background (e.g., BTK mutation status, TP53 status). Use a panel of patient samples and stratify results by these genetic markers [1] [2].

- Limited Direct Cytotoxicity: this compound as a single agent may induce only modest apoptosis (0-21% in 24h) in primary CLL cells ex vivo. Signaling inhibition (phosphoprotein knockdown) is often a more robust and reliable pharmacodynamic endpoint than immediate cell death in this setting [1].

- Combination Strategies: Given the limited single-agent cytotoxicity in some models, consider testing this compound in combination with other agents like the BCL-2 inhibitor venetoclax, which has shown augmented efficacy in preclinical models [3].

References

- 1. This compound inhibits B-cell receptor signal transduction in ... [haematologica.org]

- 2. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]

- 3. Evaluation of this compound as a model for noncovalent BTK/ ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic analysis of BTK inhibition in patients with ... [pmc.ncbi.nlm.nih.gov]

Vecabrutinib Application Notes and Protocols for Clinical and Preclinical Research

References

- 1. Phase Ib dose -escalation study of the selective, noncovalent... [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]

- 3. This compound inhibits B-cell receptor signal transduction in ... [pmc.ncbi.nlm.nih.gov]

- 4. Ongoing Results of a Phase 1B/2 Dose-Escalation and ... [sciencedirect.com]

Rationale for BTK Inhibitor and Venetoclax Combinations

The combination of Bruton's Tyrosine Kinase (BTK) inhibitors and the BCL-2 inhibitor venetoclax is a powerful strategy in CLL treatment due to their complementary mechanisms of action [1] [2].

- Venetoclax (BCL-2 inhibitor) directly promotes cancer cell apoptosis (programmed cell death) by inhibiting the BCL-2 protein that cancer cells rely on for survival [3] [4].

- BTK Inhibitors (like ibrutinib and acalabrutinib) work by blocking B-cell receptor signaling, which disrupts survival signals and forces cancer cells out of protective niches in the lymph nodes and bone marrow [1]. This disruption can make the cells more dependent on BCL-2 for survival, thereby increasing their vulnerability to venetoclax [1].

Preclinical studies suggest these drugs may target different subpopulations of CLL cells, providing a rationale for their synergistic effect [2]. The following diagram illustrates this complementary mechanism.

Clinical and Preclinical Evidence for Combination Therapy

Although data on vecabrutinib specifically is limited, evidence for the combination strategy with other BTK inhibitors is robust. The table below summarizes key clinical and preclinical findings.

| Study / Trial Name | Combination Drugs | Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|---|

| AMPLIFY [3] | Venetoclax + Acalabrutinib | Phase 3 | Previously untreated CLL | 35% reduction in risk of progression/death vs. chemoimmunotherapy; potential for fixed-duration, all-oral regimen | Most common Grade ≥3 AE: neutropenia (26.8%); low rate of TLS (any grade: 0.3%) |

| Preclinical (Mouse Model) [5] | Venetoclax + Ibrutinib | Preclinical | TCL1 mouse model of CLL | Deeper responses and longer duration vs. single agents; eventual relapse observed | Effects on T-cell subsets observed (increased naive cells, reduced effector memory cells) |

| Retrospective Analysis [6] | Venetoclax + BTKi (Ibrutinib/Acalabrutinib) | Real-World | R/R CLL, high-risk, pre-treated with both agents | 1-year PFS: 56.4%; 1-year OS: 70.0%; effective even in patients with BTK resistance mutations | Manageable profile in heavily pre-treated cohort; median treatment duration: 9.3 months |

| BRAVE Trial (Ongoing) [7] | Venetoclax + covalent BTKi | Phase 2 | Patients on first-line BTKi for ≥6 months | Primary endpoint: uMRD in peripheral blood after 1 year of combination therapy | Aims to determine if deep remission allows for time-limited therapy |

Experimental Protocol for Preclinical Evaluation

For researchers investigating novel BTK inhibitors like this compound in combination with venetoclax, the following protocol outlines a standardized preclinical workflow.

Detailed Methodology

CLL Cell Isolation and Culture:

- Cell Source: Isolate primary CLL cells from patient peripheral blood samples using negative selection methods (e.g., RosetteSep Human B Cell Enrichment Cocktail) to achieve >95% purity of CD19+/CD5+ cells [2].

- Ex Vivo Culture: To model the lymph node microenvironment, culture purified CLL cells with a supportive system. This can include:

- Proliferation Tracking: Label cells with CellTrace Violet prior to culture to track cell division via flow cytometry.

Drug Treatment In Vitro:

- Preparation: Prepare stock solutions of venetoclax and the BTK inhibitor (e.g., this compound) in DMSO.

- Treatment Groups: Treat cells with a range of concentrations in the following groups [8] [2]:

- Vehicle control (DMSO)

- Venetoclax as a single agent

- BTK inhibitor as a single agent

- Combination of venetoclax and BTK inhibitor

- Incubation: Incubate cells for 24-96 hours. Maintain inhibitor concentrations throughout the culture period.

Assessment of Viability and Apoptosis:

- Flow Cytometry: After treatment, harvest cells and stain with antibodies for CLL markers (CD5, CD19) and viability dyes (e.g., Propidium Iodide) or Annexin V.

- Analysis: Use flow cytometry to determine the percentage of apoptotic cells (Annexin V+/PI-) and dead cells (PI+) within the CLL population. Analyze CellTrace Violet dilution to assess proliferation inhibition.

In Vivo Efficacy Modeling:

- Animal Model: Use the Eµ-TCL1 adoptive transfer mouse model, which closely mimics aggressive human CLL [5].

- Study Design:

- Inject splenocytes or leukemic cells from sick Eµ-TCL1 transgenic mice into recipient wild-type mice.

- Once leukemia is established (confirmed by flow cytometry of peripheral blood), randomize mice into treatment groups similar to the in vitro design.

- Administer drugs orally for a defined period (e.g., 4-6 weeks).

- Endpoint Analysis: Monitor tumor burden in peripheral blood, assess splenomegaly (spleen weight), and track overall survival [5].

Critical Considerations for Research and Development

- Mechanistic Insights: Research indicates that ibrutinib and venetoclax target distinct CLL subpopulations. Ibrutinib is more effective against actively proliferating cells in microenvironment niches, while venetoclax targets resting circulating cells [2]. This biological rationale should be investigated for this compound.

- Overcoming Resistance: Combination therapy has shown promise in overcoming resistance to single agents. A retrospective study demonstrated that the combination can be effective even in patients with high-risk genetics (e.g., del(17p), complex karyotype) and those who have developed BTK resistance mutations (e.g., BTK C481S) [6].

- Safety and Monitoring: Consistent with known profiles, the primary safety concerns for these combinations are neutropenia and tumor lysis syndrome (TLS) [3]. Preclinical and clinical protocols must include TLS risk mitigation strategies and close monitoring of blood counts.

Future Research Directions

The promising data on BTKi and venetoclax combinations opens several avenues for future research:

- Investigating Next-Generation Inhibitors: Explore the efficacy and safety of combining venetoclax with reversible BTK inhibitors like nemtabrutinib [8].

- Optimizing Fixed-Duration Regimens: Design clinical trials to refine the duration of combination therapy, aiming to achieve deep molecular remissions (uMRD) that allow for safe treatment discontinuation [7].

- Understanding Resistance Mechanisms: Despite the success of combinations, relapse can occur. Research into resistance mechanisms, such as downregulation of the pro-apoptotic protein BIM, is crucial for developing next-line therapies [5].

References

- 1. Novel Agents in Chronic Lymphocytic Leukemia [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib and venetoclax target distinct subpopulations of ... [pmc.ncbi.nlm.nih.gov]

- 3. AbbVie Submits for U.S. FDA Approval of Combination Treatment of... [news.abbvie.com]

- 4. Mechanism Of Action - VENCLEXTA® (venetoclax tablets) [venclextahcp.com]

- 5. Combined ibrutinib and venetoclax treatment vs single ... [pubmed.ncbi.nlm.nih.gov]

- 6. Combined BCL2 and BTK inhibition in CLL demonstrates ... [pmc.ncbi.nlm.nih.gov]

- 7. Ongoing Trial: Adding Venetoclax to BTK Inhibitors for CLL [cllsociety.org]

- 8. Preclinical evaluation of combination nemtabrutinib and ... [pubmed.ncbi.nlm.nih.gov]

Vecabrutinib murine Eμ-TCL1 adoptive transfer model protocol

Vecabrutinib in the Eμ-TCL1 Adoptive Transfer Model

The Eμ-TCL1 adoptive transfer model is a well-established pre-clinical approach for studying Chronic Lymphocytic Leukemia (CLL). It involves transferring splenocytes from a donor Eμ-TCL1 transgenic mouse into immunocompetent recipient mice. This model is favored for its rapid and reliable development of leukemia, often within weeks, and its close mimicry of aggressive human CLL [1].

This compound is a noncovalent inhibitor that targets both Bruton's tyrosine kinase (BTK) and IL-2-inducible T-cell kinase (ITK). Its primary preclinical advantage is the ability to inhibit both wild-type BTK and the C481S mutant form, which is associated with resistance to first-generation covalent BTK inhibitors like ibrutinib [2].

The table below summarizes the key experimental findings from the this compound study in this model:

| Experimental Aspect | Findings in the Eμ-TCL1 Adoptive Transfer Model |

|---|---|

| Monotherapy Efficacy | Reduced tumor burden and significantly improved survival [2]. |

| Effect on T-cell Populations | Decreased CD8+ effector and memory T-cells; increased naive T-cell populations; significantly reduced frequency of regulatory CD4+ T-cells (T-regs) [2]. |

| Impact on T-cell Function | Minimal adverse impact on the activation and proliferation of isolated T cells, unlike ibrutinib [2]. |

| Combination Therapy | Combination with venetoclax augmented treatment efficacy, significantly improved survival, and led to favorable reprogramming of the tumor microenvironment [2]. |

Conceptual Experimental Workflow

While a full protocol is not available in the searched literature, the methodology can be inferred from the described studies. The general workflow for such an investigation would involve the stages outlined in the diagram below.

Mechanism of Action and Rationale

This compound's therapeutic action involves a multi-targeted approach within the CLL microenvironment. The following diagram illustrates its key mechanisms.

How to Locate the Full Protocol

To obtain the detailed experimental protocol you require, I suggest the following steps:

- Consult the Primary Source: The most detailed protocol for the Eμ-TCL1 adoptive transfer model is published in the Methods in Cell Biology journal article cited in the search results [1]. While this source may not include the this compound-specific drug treatment protocol, it provides the essential foundational methodology.

- Access the Full Article: You can access the paper via its PubMed ID (PMID: 38880520) or DOI (10.1016/bs.mcb.2024.03.012). The "Full Text Sources" link in the PubMed record will guide you to the publisher's site.

- Contact the Corresponding Author: For specific inquiries about a study's methods not fully detailed in the publication, directly emailing the corresponding author is a standard and effective practice in academic research.

References

Vecabrutinib IC50 determination BTK ITK kinase

Quantitative Activity Profile of Vecabrutinib

The table below summarizes the key quantitative data on this compound's inhibitory activity.

| Kinase Target | Assay Type | Assay Description | Value | Parameter | Reference |

|---|---|---|---|---|---|

| BTK (Human) | Biochemical | Inhibition of phosphorylation of a fluorescein-labeled peptide by active BTK enzyme | 0.73 nM | IC50 | [1] |

| BTK (Human) | Biochemical | Recombinant kinase assay (WT BTK) | 4.6 nM | IC50 | [2] [3] |

| BTK (Human) | Biochemical | Recombinant kinase assay (C481S Mutant BTK) | 1.1 nM | IC50 | [2] [3] |

| BTK (Human) | Cellular (Whole Blood) | Inhibition of BTK phosphorylation (pBTK) in human whole blood | 50 nM | Avg. IC50 | [2] [3] |

| BTK (Human) | Cellular | Inhibition of BTK phosphorylation in Ramos Burkitt lymphoma cells | 13 ± 6 nM | IC50 | [2] |

| ITK (Human) | Biochemical | Not Specified | 24 nM | IC50 | [3] |

| BTK (Human) | Binding | Direct binding affinity measurement | 0.3 nM | Kd | [3] |

| ITK (Human) | Binding | Direct binding affinity measurement | 2.2 nM | Kd | [3] |

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀)

This protocol determines the concentration at which this compound inhibits 50% of BTK kinase activity in a cell-free system [2] [4] [1].

- Principle: A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-LYTE) measures the inhibition of BTK-mediated phosphorylation of a synthetic peptide.

- Materials:

- Recombinant human BTK enzyme

- Fluorescein-labeled peptide substrate (e.g., polyGAT)

- ATP

- This compound (serial dilutions in DMSO)

- Assay buffer

- Black 384-well plates

- FRET-compatible microplate reader

- Procedure:

- In a 384-well plate, combine BTK enzyme, the peptide substrate, ATP, and this compound at varying concentrations.

- Incubate the reaction mixture for 1 hour at room temperature to allow the kinase reaction to proceed.

- Add a "Development Reagent" that contains a site-specific protease. This protease cleaves only the non-phosphorylated peptide, disrupting the FRET signal.

- Incubate for an additional hour.

- Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a plate reader.

- Calculate the ratio of the two emissions for each well. The ratio is correlated with the extent of phosphorylation.

- Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement in Whole Blood (pBTK IC₅₀)

This assay evaluates this compound's ability to inhibit BTK phosphorylation in a physiologically relevant environment [2].

- Principle: Fresh human whole blood is treated with the inhibitor, and the level of phosphorylated BTK (pBTK) in B cells is measured via immunoblotting or flow cytometry to determine functional IC₅₀.

- Materials:

- Fresh whole blood from healthy donors

- This compound (serial dilutions in DMSO)

- Stimulus (e.g., anti-IgM to activate BCR signaling)

- Lysis buffer with phosphatase and protease inhibitors

- Antibodies for pBTK (e.g., pY223) and total BTK

- Equipment for SDS-PAGE and Western Blot

- Procedure:

- Aliquot fresh whole blood and pre-treat with this compound at various concentrations for a predetermined time (e.g., 1-2 hours).

- Stimulate B cells by adding an agent like anti-IgM to activate the BCR pathway and induce BTK phosphorylation.

- Lyse the cells to extract proteins.

- Separate the proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with antibodies against phosphorylated BTK and total BTK (for loading control).

- Quantify the band intensity of pBTK, normalize it to total BTK, and plot the percentage of inhibition versus this compound concentration to calculate the cellular IC₅₀.

Protocol 3: Analysis of Downstream Signaling (PLCγ2 Phosphorylation)

This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].

- Principle: Inhibition of BTK prevents phosphorylation of Phospholipase C gamma 2 (PLCγ2). This is measured in a B-cell line after BCR stimulation.

- Materials:

- B-cell line (e.g., Ramos Burkitt lymphoma cells or MEC-1 CLL cells)

- This compound

- Cell culture medium

- Stimulus (e.g., anti-IgM)

- Lysis buffer

- Antibodies for pPLCγ2 and total PLCγ2

- Procedure:

- Culture cells and pre-incubate with this compound for 1-2 hours.

- Stimulate cells with anti-IgM to activate the BCR pathway.

- Lyse the cells and collect protein extracts.

- Perform Western blot analysis as described in Protocol 2, using antibodies specific for phosphorylated PLCγ2 and total PLCγ2.

- The reduction in pPLCγ2 levels is a direct indicator of effective BTK pathway inhibition.

BTK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where this compound acts.

Diagram Title: BCR Signaling and this compound Inhibition Mechanism

As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then phosphorylates and activates PLCγ2. This compound acts by reversibly binding to BTK, inhibiting its kinase activity and thereby preventing the downstream activation of PLCγ2 and the subsequent calcium flux and activation of transcription factors (like NF-κB and NFAT) that drive B-cell proliferation and survival [5] [6] [7].

Research Implications and Notes

- Mutant BTK Inhibition: A key characteristic of this compound is its non-covalent (reversible) binding mechanism. This allows it to inhibit both wild-type BTK and the C481S mutant BTK, which confers resistance to covalent inhibitors like ibrutinib [2] [8].

- Residence Time Consideration: While potent, the short residence time of this compound (~15 minutes) on BTK has been suggested as a potential factor in its limited clinical efficacy observed in some trials compared to other reversible inhibitors with longer residence times [8].

- Specificity Profile: Beyond BTK and ITK, biochemical profiling against a panel of 234 kinases showed this compound has an IC₅₀ < 100 nM for only seven kinases, indicating high selectivity [2].

References

- 1. This compound | Ligand Activity Charts [guidetomalariapharmacology.org]

- 2. This compound inhibits B-cell receptor signal transduction in ... [haematologica.org]

- 3. This compound (SNS-062) | BTK/ITK Inhibitor [medchemexpress.com]

- 4. Target modulation and pharmacokinetics ... [nature.com]

- 5. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's Tyrosine Kinase Inhibition as an Emerging Therapy in ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of BTK Inhibitors and Mechanisms ... [frontiersin.org]

- 8. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]

Vecabrutinib Testing in Stromal Co-culture Models: Application Notes

| Aspect | Details & Key Parameters |

|---|---|

| Drug Profile | Non-covalent, reversible BTK inhibitor; targets both wild-type and C481S-mutant BTK; also inhibits ITK [1] [2]. |

| Primary Mechanism | Inhibits B-cell receptor signaling by blocking BTK phosphorylation and downstream PLCγ2 and ERK activation [2]. |

| Co-culture Model | HS5 stromal cells engineered to express human CD40L, IL4, and IL21 to mimic lymph node microenvironment [3]. |

| Key Application | Preclinical assessment of anti-proliferative efficacy and resistance overcoming in CLL models [1] [2] [3]. |

| Reported Outcomes | Reduction in phospho-ERK and phospho-S6K signaling; decreased tumor burden in murine models [1] [2]. |

Detailed Experimental Protocol

This protocol outlines the methodology for assessing vecabrutinib's effects on chronic lymphocytic leukemia (CLL) cell viability and proliferation within a engineered stromal co-culture system that mimics the lymph node microenvironment [3].

Preparation of Engineered HS5 Stromal Cells

- Cell Line: Use the immortalized human fibroblast-like HS5 stromal cell line [3].

- Genetic Engineering: Stably engineer HS5 cells to express human T-cell factors via lentiviral or retroviral transduction. The most effective combination for inducing CLL proliferation is the simultaneous expression of CD40L, IL4, and IL21 [3].

- Culture Conditions: Maintain engineered HS5 cells in DMEM medium supplemented with 10% heat-inactivated FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C and 5% CO₂ [3].

- Pre-plating for Co-culture: Before initiating co-culture, γ-irradiate (20 Gy) the engineered HS5 cells to halt their division. Seed the irradiated cells at a density of 5 × 10⁴ cells/cm² on 0.1% gelatin-coated plates (e.g., 6-well plates) and incubate for 24 hours [3].

Isolation and Co-culture of Primary CLL Cells

- Source: Primary CLL cells are obtained from patient samples with appropriate ethical consent [3].

- Purification: Purify CLL cells using a negative selection method (e.g., RosetteSep kit for human CLL cells) to achieve a high purity (>98% CD19+/CD5+ cells) [3].

- Co-culture Initiation: After 24 hours, add the purified CLL cells directly to the pre-plated, irradiated HS5 cells without removing the DMEM medium. Use a CLL-to-HS5 cell ratio of 20:1.

- Add RPMI-1640 media (3-5 mL for a 6-well plate) containing 20% heat-inactivated FBS, penicillin/streptomycin, 2 mM L-glutamine, and 70 nM β-mercaptoethanol [3].

- Long-term Culture: For experiments longer than 2 weeks, transfer the CLL cells to newly seeded, irradiated HS5 cells once per week [3].

This compound Treatment

- Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium for treatment, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid cytotoxicity.

- Dosing: Based on preclinical studies, a testing range up to 1 µM is appropriate for in vitro assays [2]. Include a vehicle control (DMSO in medium) and appropriate positive controls.

- Treatment Schedule: Add this compound (or controls) to the co-culture medium after the CLL cells have been added. The medium can be changed periodically without removing the cells for long-term experiments [3].

Assessment of Viability and Proliferation

- Flow Cytometry: This is the primary method for quantifying CLL cell proliferation in the co-culture system.

- After 7 days of co-culture, harvest non-adherent CLL cells.

- Stain cells with fluorescent antibodies against CLL markers (e.g., CD5, CD19).

- Use a proliferation dye (e.g., CFSE) or incorporate a stain for a proliferation marker like Ki-67 to track dividing cells.

- The model with HS5 cells expressing CD40L+IL4+IL21 induces a median proliferation rate of 44% in CLL cells at day 7, providing a robust baseline for drug testing [3].

- Viability Assays: Use assays like Annexin V/propidium iodide (PI) staining followed by flow cytometry to distinguish apoptotic and dead cells.

- Preclinical data shows this compound induces cell death up to 21% in primary CLL samples after 24 hours, with higher efficacy in BTK wild-type samples [2].

- Functional Signaling Assays (Immunoblotting): To confirm target engagement and downstream effects, analyze key signaling pathways.

- After treatment, lyse cells and perform immunoblotting for:

- Phospho-BTK (Y223), Phospho-ERK (T202/Y204), and Phospho-S6K – these are key biomarkers consistently suppressed by effective this compound treatment in both wild-type and C481-mutant BTK models [2].

- This compound at 1 µM significantly decreases phosphorylation of these proteins, demonstrating effective pathway inhibition [2].

- After treatment, lyse cells and perform immunoblotting for:

Experimental Workflow and Signaling Pathway

To visualize the experimental setup and the molecular pathway targeted by this compound, please refer to the following diagrams.

Data Analysis and Interpretation

When analyzing results from this compound co-culture assays, focus on these key parameters:

- Proliferation Inhibition: A successful this compound treatment should significantly reduce the percentage of proliferating CLL cells compared to the vehicle control. The baseline proliferation in the HS5-CD40L-IL4-IL21 co-culture is high (~44%), providing a strong window to detect inhibitory effects [3].

- Viability Loss: Monitor increases in Annexin V+/PI+ populations indicating apoptosis and cell death. The effect may be more pronounced in CLL cells with wild-type BTK compared to those with C481S mutations [2].

- Target Engagement Confirmation: Effective this compound dosing is confirmed by a marked reduction in phospho-ERK and phospho-S6K levels on immunoblots. This confirms that the drug is effectively engaging its target and disrupting the BCR signaling pathway within the co-culture system [2].

Troubleshooting and Technical Notes

- Low Proliferation in Co-culture: Ensure the engineered HS5 cells are healthy and consistently expressing the T-cell factors. Use low-passage HS5 cells and validate transgene expression periodically [3].

- High Background Cell Death: Optimize the CLL cell purification process to minimize mechanical stress. Use high-quality, freshly prepared media components [3].

- Variable Drug Response: Account for patient-specific heterogeneity. Using CLL cells with known BTK mutation status (C481S) is crucial, as this compound's efficacy can vary. Pre-screen primary samples for BTK mutations to interpret results accurately [2].

- Insufficient Pathway Inhibition: If immunoblotting shows weak reduction in phospho-proteins, consider testing higher doses of this compound (up to 1 µM was used in preclinical models) or verifying drug stability in culture medium [2].

References

Vecabrutinib: Application Notes and Preclinical Research Protocols for Investigating Non-Covalent BTK Inhibition

Introduction to Vecabrutinib

This compound is an investigational, next-generation Bruton's tyrosine kinase (BTK) inhibitor characterized by its non-covalent (reversible) binding mechanism. It was developed to overcome a key limitation of earlier covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib), which is acquired resistance due to mutations at the cysteine 481 (C481S/R) residue in the BTK protein [1] [2]. By binding reversibly to BTK without targeting C481, this compound inhibits both wild-type and C481-mutant BTK with low-nanomolar potency, offering a potential therapeutic strategy for patients with relapsed/refractory B-cell malignancies [1] [2].

Its high selectivity and unique mechanism of action make it a valuable tool compound for preclinical research aimed at understanding resistance pathways and combination therapies in chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.

Mechanism of Action and Signaling Pathways

This compound functions by selectively and reversibly occupying the ATP-binding site of BTK. This action does not depend on forming a covalent bond with the C481 residue, which allows it to maintain efficacy against common C481 mutations that confer resistance to covalent inhibitors [1] [2].

The following diagram illustrates the key signaling pathway affected by this compound and its point of inhibition.

As depicted, inhibition of BTK phosphorylation by this compound leads to the suppression of downstream signaling cascades, including phosphorylation of PLCγ2 and ERK, thereby disrupting critical survival and proliferation signals in malignant B-cells [2]. Preclinical studies have confirmed that this inhibition occurs in cells expressing both wild-type and C481-mutant BTK [2].

Quantitative Profiling of this compound

The table below summarizes key biochemical and cellular activity data for this compound, as reported in the literature.

Table 1: Preclinical Profile of this compound

| Parameter | Result/Value | Experimental Context | Citation |

|---|---|---|---|

| BTK IC₅₀ (Biochemical) | 3 nM | In vitro kinase assay | [2] |

| BTK C481S IC₅₀ | Similar to WT | In vitro kinase assay | [1] [2] |

| Selectivity | 7/234 kinases with IC₅₀ <100 nM | Screening against 234 kinase panel | [2] |

| pPLCγ2 IC₅₀ | 13 ± 6 nM | Ramos Burkitt lymphoma cells | [2] |

| pERK Inhibition | Effective reduction | MEC-1 CLL cell lines (BTK C481S/R) | [2] |

| Key Off-targets | ITK, TEC | In vitro kinase assay | [1] [2] |

Proposed PDX Model Efficacy Protocol

While direct studies of this compound in PDX models are not published, the following protocol is proposed based on standard methodologies for evaluating BTK inhibitors in hematological malignancies [3] [4] and the specific preclinical findings related to this compound.

Protocol Workflow

The proposed experimental workflow for evaluating this compound in a PDX model is outlined below.

Detailed Methodologies

4.2.1 In Vivo Efficacy Study Design

- PDX Model Selection: Utilize established CLL PDX models, preferably those derived from patients who have relapsed after covalent BTK inhibitor therapy and are confirmed to harbor the BTK C481S or C481R mutation [5] [6]. Models can be established by implanting primary human CLL cells into immunodeficient mice (e.g., NOD/SCID or NSG strains) [3].

- Randomization and Dosing: Once engraftment is confirmed (e.g., by flow cytometry detection of human CD45+ cells in peripheral blood), mice are randomized into cohorts. A typical cohort structure is:

- Cohort 1: Vehicle control (e.g., 1% Methylcellulose)

- Cohort 2: this compound (e.g., 50-100 mg/kg, administered orally twice daily)

- Optional Cohort: A covalent BTK inhibitor (e.g., ibrutinib) as a comparator to demonstrate superior activity in the mutant setting.

- Treatment Duration: Dosing typically continues for 3-4 weeks, with weekly monitoring of tumor burden.

4.2.2 Endpoint Analysis

- Tumor Burden: The primary efficacy endpoint is the reduction in circulating human CD45+ cells in the blood and/or reduction in leukemic cell infiltration in secondary lymphoid organs (spleen, bone marrow) at the end of the study, quantified by flow cytometry.

- Survival: Overall survival of the mice can be a key secondary endpoint, with significant improvement indicating therapeutic benefit.

- Pharmacodynamics (PD): Ex vivo analysis of splenocytes or tumor cells for phosphorylation status of key BTK downstream targets (e.g., pERK, pPLCγ2, pS6) via western blot or reverse-phase protein array (RPPA) to confirm target engagement [2].

- Toxicity Monitoring: Monitor mouse body weight twice weekly and perform terminal analysis of organ function (e.g., liver enzymes) to assess compound tolerability.

Ex Vivo Confirmation Experiments

To complement in vivo PDX data, conduct ex vivo experiments using primary CLL cells isolated from patients or PDX models.

- Cell Isolation: Isolate CLL cells from patient blood or spleens of PDX mice.

- Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM - 10 µM) or vehicle for 2-24 hours.

- Apoptosis Assay: Measure cell death using Annexin V/Propidium Iodide staining and flow cytometry. Data from this compound studies show apoptosis induction ranging from 0-21% in primary CLL samples after 24 hours, with higher rates in BTK wild-type samples [2].

- Pathway Inhibition: Analyze cell lysates by western blot to confirm inhibition of BTK phosphorylation and downstream substrates (ERK, S6) [2].

Research Applications and Strategic Combinations

This compound's primary research application is in overcoming resistance mediated by BTK C481 mutations [1] [5] [2]. It serves as a critical tool for:

- Mechanistic Studies: Understanding the survival dependencies of C481-mutant B-cell malignancies.

- Combination Therapy Screening: Identifying synergistic drug partners that can delay or prevent the onset of resistance.

Preclinical evidence suggests rational combination strategies. A study in the Eµ-TCL1 mouse model of CLL showed that combining this compound with the BCL-2 inhibitor venetoclax augmented treatment efficacy and significantly improved survival, suggesting favorable reprogramming of the tumor microenvironment [1].

References

- 1. Evaluation of this compound as a model for noncovalent BTK/ ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits B-cell receptor signal transduction in ... [haematologica.org]

- 3. Patient-derived xenograft models in cancer therapy [nature.com]

- 4. Patient-derived xenograft models: Current status ... [sciencedirect.com]

- 5. Novel Agents in Chronic Lymphocytic Leukemia [mdpi.com]

- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies ... [mdpi.com]

Comprehensive Application Notes and Protocols on Vecabrutinib Pharmacokinetic-Pharmacodynamic Modeling

Introduction and Clinical Background

Vecabrutinib represents a novel class of non-covalent BTK inhibitors developed to address one of the most significant challenges in B-cell malignancy treatment—resistance to covalent Bruton's tyrosine kinase inhibitors (BTKi). The therapeutic landscape for chronic lymphocytic leukemia (CLL) and other B-cell malignancies has been transformed by covalent BTKi therapies such as ibrutinib, acalabrutinib, and zanubrutinib. However, their clinical efficacy is constrained by the development of resistance mutations, particularly at the cysteine 481 (C481) residue where these inhibitors form covalent bonds. Approximately 55% of CLL patients developing resistance to covalent BTKi harbor BTK C481 mutations, necessitating alternative therapeutic approaches [1] [2].

The mechanistic rationale for this compound lies in its reversible binding mechanism that does not require interaction with the C481 residue, thereby maintaining inhibitory activity against both wild-type and C481-mutated BTK. This distinct binding mechanism enables this compound to potentially overcome resistance mediated through C481 mutations while providing a favorable safety profile relative to covalent inhibitors. Early preclinical data demonstrated this compound's potent in vitro inhibitory activity, prompting clinical development through phase Ib/II trials in patients with advanced, BTKi-resistant B-cell malignancies [3] [4]. Understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound has been essential for dose selection, regimen optimization, and clinical development strategy.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic Profile Across Dose Levels

Table 1: this compound Pharmacokinetic Parameters from Phase Ib/II Dose-Escalation Study

| Dose Level (mg BID) | Number of Patients | Median Steady-State C~trough~ (ng/mL) | T~max~ (hours) | Dose Proportionality |

|---|---|---|---|---|

| 25 mg | 3 | 75-264 | ~1 | Approximately proportional |

| 50 mg | 10 | 451-513 | ~1 | Approximately proportional |

| 100 mg | 7 | 873 | ~1 | Approximately proportional |

| 200 mg | 4 | 1,124 | ~1 | Approximately proportional |

| 300 mg | 3 | Data pending | ~1 | Approximately proportional |

| 410 mg | Multiple cohorts | Not reported | ~1 | Approximately proportional |

The dose-dependent exposure observed across these dose levels demonstrated approximately dose-proportional pharmacokinetics, with steady-state trough concentrations increasing with dose. This proportional relationship facilitated prediction of drug exposure at higher untested doses. The consistent T~max~ of approximately 1 hour across all dose levels indicates rapid absorption regardless of dose amount. Notably, trough concentrations at dose levels ≥164 mg BID were predicted to provide >90% inhibition of BTK signaling based on earlier phase I data, establishing a target threshold for therapeutic efficacy [1] [3] [4].

Pharmacodynamic Response and Clinical Outcomes

Table 2: Pharmacodynamic Markers and Clinical Response by Dose Level

| Dose Level (mg BID) | BTK Phosphorylation Inhibition | Cytokine Reduction (%) | Best Clinical Response | Treatment Duration (weeks) |

|---|---|---|---|---|

| 25 mg | 81% (1 hr post-dose) | Not specified | Stable Disease (1 CLL) | ≥72 |

| 50 mg | 79-81% (sustained) | Not specified | Stable Disease (2 CLL) | 72-196 |

| 100 mg | Sustained inhibition | Not specified | Stable Disease (1 CLL) | >28 |

| 200 mg | Sustained inhibition | Not specified | Patients in Cycle 3 | Ongoing |

| 246 mg | Not reported | 34-62% (CCL3) | Partial Response (1 CLL) | >28 |

| 328 mg | Not reported | 33-59% (CCL4) | Stable Disease | >28 |

| 410 mg | Not reported | 24-57% (TNFα) | Stable Disease | >28 |

Pharmacodynamic assessments demonstrated consistent target engagement across all evaluated dose levels, with rapid BTK phosphorylation inhibition observed as early as 1 hour post-dose and sustained through the dosing interval. The cytokine reduction profile (CCL3, CCL4, TNFα) at higher dose levels (246-410 mg BID) confirmed pathway modulation, though the extent of inhibition (24-62%) was generally less than that observed with ibrutinib in BTKi-naïve patients (≥80% reduction) [1] [2]. This blunted PD response likely contributes to the limited clinical activity observed in heavily pretreated patients.

PK/PD Modeling Approaches

Semi-Mechanistic PK/PD Modeling Framework